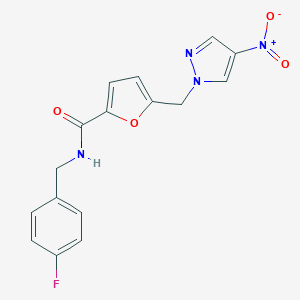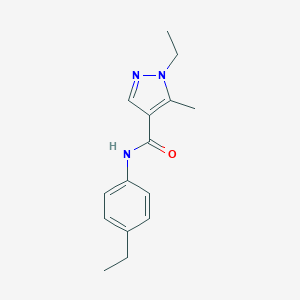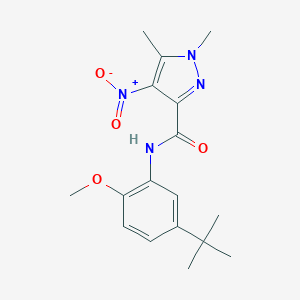
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a member of the benzamide family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the growth and proliferation of these cells. It has also been shown to have antimicrobial and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for various applications. However, the limitations include the complexity of its synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use in organic synthesis. Additionally, there is a need for more studies to determine the safety and efficacy of this compound for use in humans.
Synthesemethoden
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-bromo-3-nitro-1H-pyrazole with formaldehyde and subsequent reaction with 2-methylbenzamide. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has also been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C18H15BrN4O3 |
|---|---|
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-12-5-2-3-8-16(12)20-18(24)14-7-4-6-13(9-14)10-22-11-15(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
InChI-Schlüssel |
XRZOZNILLCTKRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

